2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde is a compound belonging to the class of pyrimidine derivatives, characterized by a pyrimidine ring substituted with a fluorophenyl group and an aldehyde functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug design.
The synthesis of 2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde can be traced back to various synthetic methodologies that involve the manipulation of pyrimidine and phenyl derivatives. It is often synthesized as part of studies focusing on developing new pharmaceuticals, particularly those targeting specific biological pathways.
The synthesis of 2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde typically involves several key steps:
In one reported synthesis, the Vilsmeier reagent was prepared at low temperatures and then reacted with the intermediate compound under controlled conditions to produce 2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity .
The molecular structure of 2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde features:
The molecular formula for this compound is CHFNO, with a molecular weight of approximately 201.19 g/mol. The compound typically exhibits characteristic NMR and mass spectral data that confirm its structure .
2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde can participate in various chemical reactions:
The reactivity of the aldehyde group allows for further functionalization, making it a versatile building block in organic synthesis .
The mechanism of action for compounds derived from 2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde typically involves interaction with biological targets such as enzymes or receptors.
Molecular docking studies have suggested that these compounds can fit into enzyme active sites effectively, which supports their potential as therapeutic agents .
Relevant analyses such as NMR spectroscopy confirm the presence and environment of hydrogen atoms within the molecule, providing insight into its structural characteristics .
2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde has several applications in scientific research:
2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde (CAS: 944900-53-2; Molecular Formula: C₁₁H₇FN₂O; Molecular Weight: 202.19 g/mol) is a fluorinated heterocyclic building block featuring a pyrimidine core linked to a 4-fluorophenyl group at the 2-position and an aldehyde (–CHO) functional group at the 4-position. Its SMILES notation (O=CC1=NC(C2=CC=C(F)C=C2)=NC=C1) and InChIKey (KDUBATDAKHQEQL-UHFFFAOYSA-N) facilitate precise chemical identification [1] [3]. The strategic placement of the fluorine atom enhances bioavailability and binding specificity through electronic and steric effects, while the aldehyde group enables versatile derivatization. This combination establishes the compound as a high-value scaffold in rational drug design.
The pyrimidine ring in 2-(4-fluorophenyl)pyrimidine-4-carbaldehyde acts as a bioisostere for purine bases, enabling targeted interactions with enzymes and receptors. The electron-withdrawing fluorine atom modulates electron density across the phenyl ring, enhancing metabolic stability and membrane permeability [3]. However, the aldehyde group is the primary site for structural diversification. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), a transformation exploited to generate libraries of bioactive molecules. For example, recent studies synthesized pyrimidine Schiff bases by reacting analogous aldehydes with aromatic amines, yielding compounds with measurable antibacterial activity against Enterococcus faecalis (MIC: 16 µg/mL) and antineoplastic effects against gastric adenocarcinoma (IC₅₀: 53.02 µM for AGS cell line) [7].
The spatial orientation of the aldehyde group also influences molecular conformation and target binding. X-ray crystallography of analogous 5-iminomethylpyrimidine derivatives confirms a planar trans (E) configuration around the imine bond, stabilized by intramolecular N–H···N hydrogen bonds and intermolecular C–H···F interactions [7]. These interactions rigidify the scaffold, promoting selective binding to biological targets. Modifications to the aryl ring attached to the imine nitrogen further fine-tune activity, as demonstrated in Table 1.
Table 1: Impact of Substituents on Bioactivity of Pyrimidine-4-carbaldehyde-Derived Schiff Bases
Imine Aryl Substituent | Antibacterial Activity (MIC, µg/mL) | Anticancer Activity (IC₅₀, µM, AGS) | Key Interactions |
---|---|---|---|
4-Ethoxyphenyl | 16 (E. faecalis) | 53.02 | C–H···O, π-π stacking |
3,4-Dimethoxyphenyl | 32 (E. faecalis) | 48.75 | N–H···N, C–H···F |
4-Trifluoromethylphenyl | >64 | 67.31 | Hydrophobic packing |
This scaffold’s versatility extends to kinase and protease inhibition, validated through molecular docking studies showing favorable binding energies (< –9.0 kcal/mol) [7].
With a molecular weight of 202.19 g/mol and moderate complexity, 2-(4-fluorophenyl)pyrimidine-4-carbaldehyde aligns with fragment-based drug discovery (FBDD) criteria (MW < 300, heavy atoms ≤ 22). Its aldehyde group enables rapid elaboration via click chemistry or structure-guided optimization, making it ideal for constructing targeted libraries against viral and oncological proteins [2] [4]. Computational screens prioritize this fragment due to:
In virtual high-throughput screening (vHTS), derivatives of this scaffold show hit rates of up to 35% for tyrosine phosphatase-1B inhibitors—significantly higher than traditional HTS (0.021%) [2]. De novo design workflows further leverage its aldehyde group to “grow” fragments into novel chemotypes. For example, linking it to pharmacophores via imine bonds has yielded candidates targeting:
Table 2: Computational Screening Data for Fragment Elaborations
Target Protein | Binding Energy (ΔG, kcal/mol) | Inhibition Constant (Kᵢ, µM) | Biological Application |
---|---|---|---|
TGF-β1 Receptor Kinase | –10.2 | 0.45 | Metastatic Cancer |
HIV-1 Reverse Transcriptase | –8.7 | 5.21 | Antiviral Therapy |
HDAC8 | –9.5 | 1.08 | Leukemia |
Molecular dynamics simulations confirm stable binding (< 2.0 Å RMSD) of elaborated fragments in target active sites over 50 ns runs [2] [7].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0